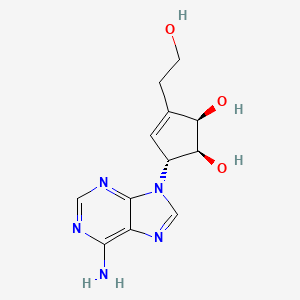
タンタル
説明
Tantalum is a chemical element with the symbol Ta and atomic number 73. It is a rare, hard, blue-gray, lustrous transition metal that is highly corrosion-resistant. Tantalum was discovered in 1802 by the Swedish chemist Anders Gustaf Ekeberg and named after the mythological character Tantalus due to the tantalizing problem of dissolving the oxide in acids . It is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric acid at ordinary temperatures .
Synthetic Routes and Reaction Conditions:
Sodium Thermal Reduction: This is the most widely used method for producing tantalum powder.
Carbon Thermal Reduction: This method involves reducing tantalum pentoxide with carbon.
Molten Salt Electrolysis: This method involves the electrolysis of tantalum compounds in a molten salt medium.
Industrial Production Methods:
Hydrofluoric Acid Decomposition: Tantalum niobium ore is decomposed using hydrofluoric acid, followed by purification and separation of tantalum and niobium.
Sodium Hydroxide Melting: This method involves melting the ore with sodium hydroxide, followed by separation and purification.
Chlorination: Tantalum compounds are chlorinated to separate tantalum from other elements.
Types of Reactions:
Oxidation: Tantalum forms a thin but dense oxide layer (mainly tantalum pentoxide) when exposed to air at room temperature.
Reduction: Tantalum pentoxide can be reduced using sodium or carbon to produce metallic tantalum.
Common Reagents and Conditions:
Sodium: Used in the sodium thermal reduction method to produce tantalum powder.
Carbon: Used in the carbon thermal reduction method to reduce tantalum pentoxide.
Halogens: Used to form tantalum (V) halides.
Major Products:
Tantalum Pentoxide (Ta₂O₅): Formed during the oxidation of tantalum.
Tantalum Halides: Formed during the reaction of tantalum with halogens.
科学的研究の応用
Tantalum has a wide range of applications in various fields:
Chemistry: Tantalum is used in the production of laboratory equipment due to its resistance to corrosion.
Biology and Medicine: Tantalum is used in surgical implants and prosthetic devices due to its biocompatibility and resistance to body fluids.
Industry: Tantalum is used in the production of electrolytic capacitors, which have the highest capacitance per unit volume of any capacitors.
Quantum Computing: Tantalum is used in superconducting qubits to improve their performance and coherence time.
生化学分析
Biochemical Properties
Tantalum plays a significant role in biochemical reactions due to its stability and resistance to corrosion. It interacts with various enzymes, proteins, and other biomolecules. For instance, tantalum has been shown to interact with proteins involved in bone growth and repair, such as osteocalcin and bone morphogenetic proteins. These interactions are primarily due to the surface properties of tantalum, which promote protein adsorption and subsequent cellular responses .
Cellular Effects
Tantalum influences various types of cells and cellular processes. In osteoblasts, which are bone-forming cells, tantalum enhances cell proliferation and differentiation. This is partly due to its ability to promote the adsorption of bone-related proteins. Additionally, tantalum affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone formation. Tantalum also influences gene expression by upregulating genes associated with bone growth and repair .
Molecular Mechanism
At the molecular level, tantalum exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, facilitating their function in biochemical reactions. Tantalum can also inhibit or activate enzymes, depending on the context. For example, tantalum has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to increased stability of extracellular matrix proteins, promoting tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tantalum change over time. Tantalum is highly stable and resistant to degradation, which means its effects on cellular function can be sustained over long periods. In vitro studies have shown that tantalum maintains its biocompatibility and promotes cell growth even after extended exposure. In vivo studies have also demonstrated that tantalum implants remain stable and functional for years, with minimal degradation .
Dosage Effects in Animal Models
The effects of tantalum vary with different dosages in animal models. At low doses, tantalum promotes cell proliferation and tissue repair without causing adverse effects. At high doses, tantalum can induce toxicity and negatively impact cellular function. For instance, high doses of tantalum have been associated with oxidative stress and inflammation in animal models. Therefore, it is crucial to determine the optimal dosage to maximize the beneficial effects of tantalum while minimizing potential toxicity .
Metabolic Pathways
Tantalum is involved in various metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of bone matrix proteins. Tantalum also affects metabolic flux by promoting the uptake and utilization of essential nutrients required for bone growth. Additionally, tantalum can influence metabolite levels, such as calcium and phosphate, which are critical for bone mineralization .
Transport and Distribution
Within cells and tissues, tantalum is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis, a process where cells engulf external particles. Once inside the cell, tantalum can bind to transport proteins that facilitate its distribution to specific cellular compartments. Tantalum’s localization and accumulation within tissues are influenced by its surface properties and interactions with binding proteins .
Subcellular Localization
Tantalum’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, tantalum can accumulate in the extracellular matrix, where it interacts with matrix proteins to promote tissue repair. Additionally, tantalum can localize to the cell membrane, where it influences cell signaling pathways and gene expression .
作用機序
Tantalum is chemically similar to niobium due to their similar electronic configurations and nearly identical ionic radii . Both elements are highly corrosion-resistant and have high melting points. tantalum is more resistant to acids and has a higher density than niobium .
類似化合物との比較
Niobium (Nb): Similar in chemical properties and often found together in ores.
Titanium (Ti): Both tantalum and titanium are used in aerospace and medical applications due to their high strength and corrosion resistance.
Tantalum’s unique properties, such as its high melting point, corrosion resistance, and biocompatibility, make it a valuable material in various scientific and industrial applications.
特性
IUPAC Name |
tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVRBAGPIYLISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ta | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064690 | |
| Record name | Tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.9479 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA., Dry Powder, Other Solid, Metal: Steel-blue to gray solid or black, odorless powder; [NIOSH] A rare, lustrous, transition metal; [Wikipedia], BLACK SOLID IN VARIOUS FORMS., Steel-blue to gray solid or black, odorless powder., Metal: Steel-blue to gray solid or black, odorless powder. | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tantalum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum, metal and tantalum oxide, dust | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
9797 °F at 760 mmHg (NIOSH, 2023), 5429 °C, 5425 °C, 9797 °F | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
>250 °C | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids, Insoluble in water., Solubility in water: none, Insoluble | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
16.65 (metal), 14.40 (powder) (NIOSH, 2023) - Denser than water; will sink, 14.491 g/cu cm (powder); 16.6 g/cu cm (worked metal), 14.5 g/cm³, 16.65 (metal) 14.40 (powder) | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1 kPa @ 3024 °C; 10 Pa @ 3324 °C; 100 Pa @ 3684 °C; 1 kPa @ 4122 °C; 10 k Pa @ 4666 °C; 100 kPa @ 5361 °C, 0 mmHg (approx) | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The purpose of the present study is to clarify the reason why the NaOH and heat treatments accelerate the apatite formation on tantalum metal. X-ray photoelectron spectroscopy was used to analyze changes in surface structure of the tantalum metal at an initial stage after immersion in SBF. Untreated tantalum metal had tantalum oxide passive layer on its surface, while amorphous sodium tantalate was formed on the surface of the tantalum metal by the NaOH and heat treatments. After soaking in SBF, the untreated tantalum metal sluggishly formed small amount of Ta-OH groups by a hydration of the tantalum oxide passive layer on its surface. In contrast, the treated tantalum metal rapidly formed Ta-OH groups by exchange of Na+ ion in the amorphous sodium tantalate on its surface with H3O+ ion in /simulated body fluid/. Both the formed Ta-OH groups combined with Ca2+ ion to form a kind of calcium tantalate, and then with phosphate ion, followed by combination with large amount of Ca2+ ions and phosphate ions to build up apatite layer. The formation rate of Ta-OH groups on the treated tantalum metal predominates the following process including adsorption of Ca2+ ion and phosphate ion on the surface. It is concluded that the acceleration of the apatite nucleation on the tantalum metal in SBF by the NaOH and heat treatments was attributed to the fast formation of Ta-OH group, followed by combination of the Ta-OH groups with Ca2+ and phosphate ions. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery gray metal, body-centered cubic crystal structure, CUBIC OR POWDER, Gray, very hard, malleable, ductile metal, Black powder; steel-blue-colored metal when unpolished, nearly platinum white when polished, Metal: Steel-blue to gray solid or black powder. | |
CAS No. |
7440-25-7 | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tantalum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tantalum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANTALUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424HBN274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
5425 °F (NIOSH, 2023), 2996 °C, 5425 °F | |
| Record name | TANTALUM (METAL AND OXIDE DUST) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TANTALUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TANTALUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1596 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TANTALUM, METAL & OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/520 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tantalum (metal and oxide dust, as Ta) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0585.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: What is the molecular formula and weight of tantalum?
A1: Tantalum exists in its elemental form, represented by the symbol Ta. Its atomic weight is 180.9479 g/mol.
Q2: What are some unique structural features of tantalum?
A2: Tantalum crystallizes in a body-centered cubic (bcc) structure. It can also exist in a metastable tetragonal phase called β-Ta, which is often observed in thin films. []
Q3: How is the porosity of nickel-tantalum alloys affected by composition and processing conditions?
A3: Research indicates that the residual porosity in nickel-tantalum alloys is influenced by the ratio of nickel, tantalum, and tantalum carbide in the mixture. Additionally, the compacting pressure applied during powder metallurgy and the sintering temperature also play a significant role in determining the final porosity of the alloy. []
Q4: How does the microstructure of tantalum change under high strain rate loading?
A4: Studies using techniques like SEM and TEM revealed that shock loading cold-rolled tantalum at high strain rates can induce microstructural changes, including the formation of adiabatic shear bands (ASBs). []
Q5: How can tantalum oxide films be deposited, and what influences their properties?
A5: Tantalum oxide films can be deposited using various techniques like pulsed DC reactive sputtering, ion-beam sputtering (IBS), and dual-ion-beam sputtering (DIBS). The substrate temperature during deposition significantly impacts the stoichiometry and electrical properties of the resulting film. For instance, water-cooled substrates yield stoichiometric films with desirable characteristics like high breakdown field and low leakage current density. In contrast, non-cooled substrates can result in non-stoichiometric films, particularly for thicknesses exceeding 1 μm. [, ]
Q6: Can tantalum compounds exhibit catalytic activity?
A6: Yes, tantalum-based materials, particularly tantalum oxides and carbonitrides, have shown promising catalytic activity for the oxygen reduction reaction (ORR). []
Q7: What is the role of carbon in the ORR activity of tantalum-oxide-based catalysts?
A7: Research suggests that carbon deposited on the surface of tantalum oxide during the synthesis process from tantalum carbonitrides plays a crucial role in creating oxygen vacancies. These oxygen vacancies act as active sites for the ORR, enhancing the catalytic activity. []
Q8: What are the potential applications of tantalum in biomedicine?
A8: Tantalum's biocompatibility, corrosion resistance, and mechanical properties make it suitable for various biomedical applications. It is used in implants, particularly in orthopedics and dentistry. Porous tantalum, with its bone-like structure, is particularly promising for bone regeneration and osseointegration. [, , , , ]
Q9: How does the surface morphology of tantalum coatings influence osseointegration?
A9: Studies comparing tantalum coatings with different surface morphologies revealed that rougher surfaces tend to be more osteoattractive compared to smoother surfaces. This suggests that surface topography plays a crucial role in promoting bone cell adhesion and proliferation. []
Q10: How does the strength of bone-metal blocks differ based on implant surface type in both normal and osteoporotic bone?
A10: In a study using rat models, implants with porous tantalum Trabecular Metal and those coated with Stiktite demonstrated the highest breaking load capacity in normal bone. Interestingly, in simulated osteoporosis conditions, porous tantalum Trabecular Metal remained the strongest, while porous titanium exhibited the lowest strength. []
Q11: Is there a risk of complications associated with tantalum rod insertion for treating osteonecrosis of the femoral head?
A11: While tantalum rod insertion is generally considered a safe procedure, potential complications can arise, including fractures around the implant, infection, and misdiagnosis. Therefore, clinicians should remain vigilant and carefully monitor patients for any signs of complications. []
Q12: Are there any environmental concerns associated with tantalum production and disposal?
A12: While tantalum itself is not particularly toxic, its mining and extraction can have environmental impacts. Responsible sourcing and recycling practices are essential to minimize these impacts. [, ]
Q13: How can we improve resource efficiency and waste management related to tantalum?
A13: Implementing closed-loop recycling processes for tantalum-containing products, particularly electronics and implants, can significantly contribute to resource efficiency and minimize waste generation. []
Q14: What are some analytical techniques used to characterize tantalum and its compounds?
A14: Various analytical methods are employed to characterize tantalum-based materials, including:
- X-ray diffraction (XRD): Used to determine crystal structure and phase composition. [, , , , , ]
- Scanning electron microscopy (SEM): Provides high-resolution images of surface morphology and microstructure. [, , , ]
- Transmission electron microscopy (TEM): Offers detailed insights into the internal structure and defects within materials. [, , ]
- X-ray absorption spectroscopy (XAS): Helps in analyzing the local electronic and geometric structure around tantalum atoms. []
- Inductively coupled plasma atomic emission spectrometry (ICP-AES): Used for quantifying elemental composition, particularly trace elements. []
- Rutherford backscattering spectroscopy (RBS): Provides information about elemental depth profiles and film thickness. []
Q15: What are some areas of active research and development related to tantalum?
A15: Current research on tantalum focuses on areas such as:
- Developing high-performance tantalum capacitors: Exploring novel materials and processing techniques to enhance the performance of tantalum capacitors for applications in electronics and energy storage. [, , ]
- Improving the biocompatibility and osseointegration of tantalum implants: Investigating surface modification strategies and porous structures to enhance the bioactivity and longevity of tantalum-based implants. [, , , ]
- Exploring the catalytic applications of tantalum compounds: Investigating the potential of tantalum oxides and carbonitrides as catalysts for various chemical reactions, including energy conversion and environmental remediation. []
- Developing sustainable and environmentally friendly production methods: Researching alternative synthesis routes and recycling technologies to minimize the environmental footprint of tantalum production and disposal. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


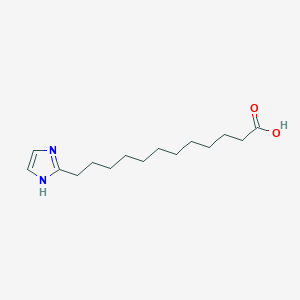
![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)

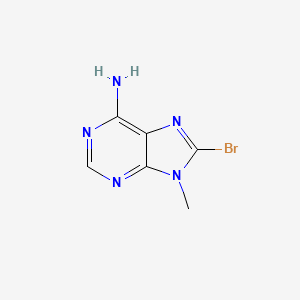
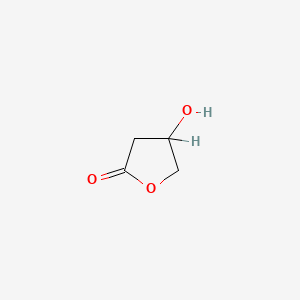
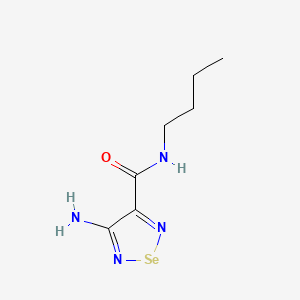
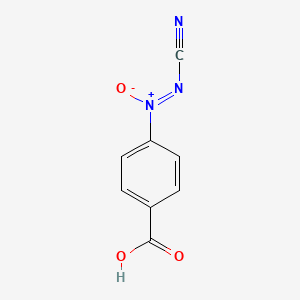
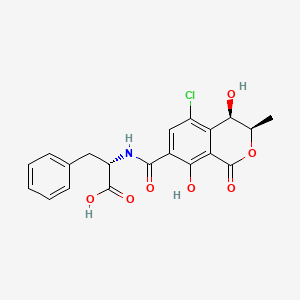
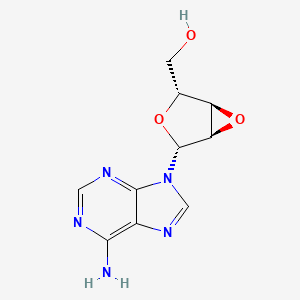

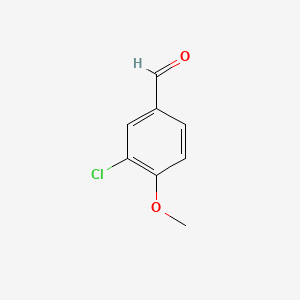
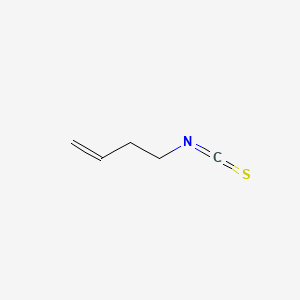
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
